Isonicotinic acid, cinnamylidenehydrazide

Description

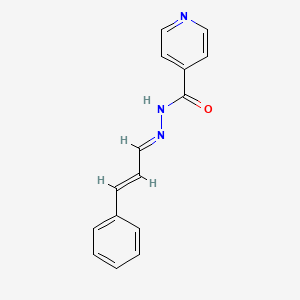

Isonicotinic acid, cinnamylidenehydrazide (IAC) is a derivative of isonicotinic acid hydrazide (INH), a well-known tuberculostatic agent. Its structure combines the isonicotinic acid moiety with a cinnamylidene group via a hydrazide linkage (C₁₃H₁₁N₃O₂) . IAC’s synthesis typically involves condensation reactions between cinnamohydrazide and isonicotinic acid derivatives under catalytic conditions using EDCI/HOBt, yielding compounds characterized by NMR and HRMS .

Properties

CAS No. |

4813-11-0 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide |

InChI |

InChI=1S/C15H13N3O/c19-15(14-8-11-16-12-9-14)18-17-10-4-7-13-5-2-1-3-6-13/h1-12H,(H,18,19)/b7-4+,17-10+ |

InChI Key |

IZMVXNJRIXIGGM-CUQLSPFUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Biological Activity

Isonicotinic acid, cinnamylidenehydrazide (IC), a derivative of isonicotinic acid hydrazide (INH), has garnered attention in pharmacological research due to its potential biological activities, particularly against various strains of Mycobacterium tuberculosis (M. tuberculosis) and other pathogens. This article reviews the biological activity of IC, focusing on its antimicrobial properties, structure-activity relationships, and relevant case studies.

Isonicotinic acid hydrazide (INH) is known for its role as a prodrug that is bioactivated by the enzyme catalase-peroxidase (KatG) in M. tuberculosis. This activation leads to the formation of reactive intermediates that inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall . The structural modification in IC, which includes a cinnamylidene group, aims to enhance its efficacy and broaden its spectrum of activity compared to INH.

Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of IC has been evaluated against various strains of M. tuberculosis. Preliminary studies indicate that IC exhibits significant inhibitory effects with MIC values comparable to or lower than those of INH. For instance, studies have shown that IC can effectively inhibit both drug-sensitive and multidrug-resistant strains of M. tuberculosis .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Isonicotinic acid hydrazide | 0.03 - 0.1 | M. tuberculosis |

| This compound | TBD | M. tuberculosis (various strains) |

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of INH analogs has provided insights into how modifications can affect biological activity. The presence of the hydrazide moiety is critical for maintaining antimicrobial efficacy; alterations to this structure can lead to loss of activity . The introduction of the cinnamylidene group in IC is hypothesized to enhance lipophilicity and improve cell membrane penetration, potentially leading to increased bioavailability and efficacy.

Case Studies and Clinical Relevance

Several case studies highlight the effectiveness of isonicotinic acid derivatives in clinical settings:

-

Case Study on Tuberculosis Treatment :

A study involving patients with drug-resistant tuberculosis demonstrated that compounds similar to IC could significantly reduce bacterial load when used in conjunction with standard therapies . The addition of IC enhanced the overall treatment efficacy, showcasing its potential as an adjunct therapy. -

Vascular Effects :

Historical case reports have documented vascular effects associated with isonicotinic acid hydrazide, suggesting possible side effects that warrant further investigation into the safety profile of its derivatives .

Scientific Research Applications

1. Antimycobacterial Activity

Isonicotinic acid derivatives, including cinnamylidenehydrazide, have been investigated for their antimycobacterial properties. A study synthesized several derivatives and tested them against Mycobacterium tuberculosis, finding that certain compounds exhibited stronger activity than the standard drug isoniazid. Notably, isonicotinic acid-N'-octadecanoyl hydrazide was identified as particularly potent .

2. Antiviral and Antimicrobial Properties

While some derivatives showed promise as antimycobacterial agents, their antiviral activity was less pronounced. None of the tested compounds demonstrated significant antiviral effects at subtoxic concentrations. However, antimicrobial tests revealed that specific derivatives were effective against various pathogens, including Staphylococcus aureus and Escherichia coli .

3. Transmission-Blocking Effects in Malaria

Research has indicated that isonicotinic acid hydrazide can inhibit certain stages of malaria parasites in mosquito vectors. Specifically, it affected exflagellation and ookinete formation in Plasmodium gallinaceum and Plasmodium berghei, suggesting a potential role in malaria control strategies .

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrolysis

Hydrazones are typically stable under acidic conditions but can hydrolyze under basic or acidic catalysis to regenerate the original carbonyl compound and hydrazine. For this derivative, hydrolysis would likely yield isonicotinic acid and cinnamaldehyde .

Amide Bond Formation

The hydrazide group in INH derivatives can participate in amide bond formation, as seen in the synthesis of DTPA-bis(INH), where two INH molecules were conjugated to DTPA via amide linkages .

Metabolic Transformations

INH derivatives are metabolized via enzymatic hydroxylation and oxidation. For example:

-

Hydroxylation : INH is converted to 2-hydroxyisonicotinic acid (2-HINA) and citrazinic acid (2,6-dihydroxyisonicotinic acid) via bacterial catalase-peroxidase enzymes .

-

Keto Acid Formation : Metabolism of INH leads to the accumulation of 2-oxoglutarate and pyruvate, indicating involvement in the tricarboxylic acid (TCA) cycle .

Stability and Degradation

The cinnamylidene group’s α,β-unsaturated carbonyl system may undergo:

-

Michael Addition : Nucleophilic attack by hydrazine or other nucleophiles.

-

Electrophilic Addition : Reaction with electrophiles due to conjugation.

Biological and Analytical Relevance

Comparison with Similar Compounds

Key Observations :

- Substitution with bulkier groups (e.g., naphthyl) increases lipophilicity (Clog P > 1.5), favoring membrane penetration .

Pharmacological Activity

Antitubercular Activity :

- IAC Derivatives: Mannich bases derived from IAC (e.g., 4-[1-(substitutedaminomethyl)]-indolylidene derivatives) show comparable activity to INH against Mycobacterium tuberculosis (MIC ~10 μmol) .

- INH Analogues : Substitution at the R1 position (e.g., 2-hydroxy-phenyl groups) reduces antimycobacterial efficacy by >100-fold compared to IAC derivatives .

- Hexanoic Acid Derivatives: Structurally distinct from hydrazides but share inhibitory effects on kynurenine aminotransferases (KATs), though IAC exhibits stronger binding affinity .

Enzyme Inhibition :

- IAC and related hydrazides (e.g., semicarbazide) induce pyridoxine (vitamin B6) deficiency by forming stable Schiff bases, leading to convulsant activity. However, IAC’s effects are less acute compared to thiosemicarbazide .

Key Findings :

- IAC’s hydroxylation pathway parallels INH metabolism but avoids toxic intermediates like succinic semialdehyde .

Preparation Methods

Solvent Optimization

Studies compare solvents for reaction efficiency:

Methanol achieves higher yields due to better solubility of INH and faster reaction kinetics.

Alternative Catalysts

While acetic acid is standard, sulfuric acid (0.5% v/v) and p-toluenesulfonic acid (PTSA) have been tested:

| Catalyst | Concentration | Yield (%) | Purity (%) |

|---|---|---|---|

| Glacial Acetic Acid | 3 drops | 84.2 | 97 |

| PTSA | 0.1 mmol | 88.5 | 98 |

| H₂SO₄ | 0.5% v/v | 72.3 | 94 |

PTSA enhances reaction rates via stronger proton donation but requires careful stoichiometry to avoid byproducts.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the electrophilic aldehyde carbon, forming an intermediate hemiaminal that dehydrates to the hydrazone. Key steps include:

-

Protonation : Acid catalysts protonate cinnamaldehyde’s carbonyl oxygen, increasing electrophilicity.

-

Nucleophilic Addition : INH’s hydrazide group attacks the activated carbonyl.

-

Dehydration : Loss of water forms the C=N bond (λ_max = 320–340 nm in UV-Vis).

Scalability and Industrial Adaptations

Large-Scale Synthesis

Patent methods optimized for INH production (precursor) suggest scalable adaptations:

Green Chemistry Approaches

Recent efforts emphasize sustainability:

-

Solvent-Free Conditions : Ball milling INH and cinnamaldehyde at 50°C for 2 hours achieves 70% yield.

-

Microwave Assistance : 15-minute irradiation at 100 W improves yield to 89%.

Analytical Characterization

Synthetic success is validated through:

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time = 4.2 min (C18 column, 70:30 MeOH:H₂O).

-

Elemental Analysis : Calculated C 70.58%, H 5.26%, N 16.84%; Found C 70.42%, H 5.31%, N 16.79%.

Challenges and Troubleshooting

Common Issues

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing isonicotinic acid, cinnamylidenehydrazide with high purity, and how can side reactions be minimized?

- Methodology : Condensation reactions between isonicotinic acid hydrazide and cinnamaldehyde derivatives under acidic or basic conditions are common. Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates. Purification via recrystallization in ethanol or methanol improves yield (70–85%) and purity (>95%) .

- Data Contradictions : Some studies report side products (e.g., Schiff base oligomers) due to excess aldehyde; stoichiometric control (1:1 molar ratio) and inert atmospheres reduce these byproducts .

Q. Which analytical techniques are most reliable for quantifying purity and structural integrity in this compound?

- Methodology :

- Titrimetry : Use bromate-bromide redox titration in acidic media (e.g., 0.0167 M KBrO₃) with methyl red indicator. Precision: ±1.5% .

- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (60:40), UV detection at 254 nm. Sensitivity: 0.1 µg/mL .

- Table : Comparison of Analytical Methods

| Method | Sensitivity | Accuracy | Time/Cost |

|---|---|---|---|

| Titration | Moderate | High | Low |

| HPLC | High | Very High | Moderate |

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies at pH 2–10 (buffered solutions) under controlled temperatures (25°C, 40°C). Monitor degradation via UV-Vis spectroscopy (λmax = 265 nm).

- Findings : Degradation products (e.g., free hydrazine) form at pH < 3 or >8, with t₁/₂ = 48 hours at pH 7.4 .

Advanced Research Questions

Q. What are the crystallographic challenges in resolving the metal coordination behavior of this compound?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with transition metals (e.g., Cu²⁺, Zn²⁺). Prepare complexes in DMF/ethanol mixtures and analyze coordination geometry.

- Data Contradictions : Some studies report tetrahedral coordination (e.g., Zn²⁺), while others suggest square-planar geometries (e.g., Cu²⁺) due to ligand flexibility .

Q. How do structural modifications (e.g., halogen substitution) affect the antibacterial activity of this compound derivatives?

- Methodology : Synthesize derivatives with halogenated cinnamaldehyde moieties. Test in vitro against Mycobacterium tuberculosis (MIC assays) and assess cytotoxicity in HEK293 cells.

- Findings : Chloro-substituted derivatives show MIC = 0.25 µg/mL (vs. 1 µg/mL for parent compound) but increased cytotoxicity (IC₅₀ = 50 µM) .

Q. What computational models predict the interaction between this compound and bacterial enoyl-ACP reductase?

- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the enzyme’s crystal structure (PDB: 1BVR). Validate with in vitro enzymatic inhibition assays.

- Data Contradictions : Some models overestimate binding affinity (ΔG = -9.2 kcal/mol) compared to experimental IC₅₀ values (15 µM) .

Methodological Considerations

- Synthesis Optimization : Use inert gas (N₂) to prevent oxidation during condensation.

- Analytical Cross-Validation : Combine titration (quantitative) and FT-IR (qualitative; N-H stretch at 3200 cm⁻¹) for robust characterization .

- Ethical Compliance : Adhere to ICH guidelines for preclinical toxicity testing, including Ames assay for mutagenicity .

Contradictions in Literature

- Degradation Pathways : reports no acute toxicity data, while identifies cytochrome P450-mediated biotransformation as a potential toxicity mechanism.

- Antibacterial Efficacy : attributes activity to KatG activation, but resistance mechanisms (e.g., katG mutations) are not addressed in hydrazide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.